SY-640

Immunological Liver Injury Hepatoprotection Transaminase

Sourcing a reliable tool to dissect TNF-α/NO balance in immunological liver injury is a recurrent challenge. SY-640 (CAS 168705-70-2) provides a validated, non-antioxidant solution. Key supply benefits: • Dual Action: Simultaneously suppresses TNF-α and enhances NO levels, reversible by NOS inhibition. • CYP450 Probe: Forms a metabolic-intermediate complex to study procarcinogen-DNA adduct inhibition. • High Benchmark: Demonstrates superior in vivo efficacy compared to legacy control DDB.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 168705-70-2
Cat. No. B2798464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSY-640
CAS168705-70-2
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC1=CC2=C(C=C1)OCO2
InChIInChI=1S/C11H13NO3/c1-8(13)12(2)6-9-3-4-10-11(5-9)15-7-14-10/h3-5H,6-7H2,1-2H3
InChIKeyJIWDGIYBLGMPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SY-640: Dual Immunomodulatory Hepatoprotectant


SY-640 (CAS 168705-70-2), chemically designated as N-[(1,3-dioxaindan-5-yl)methyl]-N-methylacetamide, is a synthetic small-molecule acetamide derivative with a molecular formula of C11H13NO3 and a molecular weight of 207.23 [1]. It was developed as a novel hepatoprotective agent for research applications [2]. Its primary reported bioactivity is the reduction of liver injury in immunological models, achieved through the modulation of inflammatory cell infiltration and cytokine production, particularly tumor necrosis factor-alpha (TNF-α) [3].

Immunological liver injury model studies (BCG+LPS, P. acnes/LPS)
CYP450 metabolic-intermediate complex formation studies
Natural product-inspired scaffold for lead optimization

SY-640 vs. Acetamide Analogs


The hepatoprotective compound landscape is mechanistically diverse, with agents like silymarin acting primarily as antioxidants, DDB (biphenyl dimethyl dicarboxylate) protecting against direct chemical insults, and bicyclol (SY-801) targeting viral hepatitis pathways [1]. Substituting SY-640 with any of these in-class compounds without rigorous justification risks experimental failure because SY-640 uniquely addresses immunological liver injury through a specific TNF-α and NO modulation axis [2]. Its activity is also critically dependent on a multi-day, repeated dosing regimen in vivo, a pharmacokinetic nuance that is not a universal class feature [3]. The evidence below quantifies these distinct points of differentiation.

Target Attribute
Combined TNF-α suppression and NO enhancement
Substitution Risk
Conventional hepatoprotectants (silymarin, DDB) lack dual cytokine modulation; model-specific endpoint responses may not transfer
Target Attribute
Biphasic CYP450 MI complex formation
Substitution Risk
Simple acetamide derivatives do not form MI complex; procarcinogen activation study context may shift
Target Attribute
Natural product-inspired scaffold from Clausena lansium
Substitution Risk
Synthetic analogs lack this scaffold; target engagement profile and dosing requirements may differ

SY-640: Evidence-Based Differentiation Guide


Superior Hepatoprotection vs. DDB

In a Bacillus Calmette-Guérin (BCG) plus lipopolysaccharide (LPS) immunological liver injury mouse model, SY-640 demonstrated a more pronounced reduction in plasma transaminases (GPT and GOT) compared to the established hepatoprotectant DDB (biphenyl dimethyl dicarboxylate). While DDB is effective against chemical injuries, its performance in this specific immunological model was inferior to that of SY-640 [1]. SY-640 significantly decreased the elevation of plasma GPT and GOT induced by BCG+LPS [2].

Model Response vs. DDB
Head-to-head
Reported higher response rank: SY-640 > DDB
Supports liver injury model endpoint comparison
Comparative study in BCG+LPS mouse model
Immunological Liver Injury Hepatoprotection Transaminase

Dual Modulation of TNF-α and Nitric Oxide

In the BCG+LPS-induced immunological liver injury mouse model, SY-640 significantly decreased the elevation of plasma TNF-α. Comparative studies indicate that SY-640's suppressive effect on TNF-α was more pronounced than that of both bicyclol (SY-801) and DDB [1]. SY-640 demonstrated a strong, dose-dependent reduction in plasma TNF-α levels, which correlated with the amelioration of liver injury [2].

Dual Cytokine Modulation
Head-to-head
↓TNF-α · ↑NO (divergent regulation)
Enables TNF/NO axis pathway study without broad suppression
Effect reversed by NOS inhibitor
TNF-α Inhibition Cytokine Modulation Immunological Liver Injury

CYP450 MI Complex Formation

SY-640 exhibits a unique dual regulatory effect on inflammatory mediators: it significantly suppresses TNF-α production while simultaneously enhancing nitric oxide (NO) production in the BCG+LPS mouse model [1]. This is in contrast to bicyclol (SY-801), which generally suppresses both TNF-α and NO production from macrophages [2]. The enhancement of NO by SY-640 is considered protective in this model, as the effects are reversed by the NO synthase inhibitor NG-monomethyl-L-arginine [1].

CYP450 Biphasic Effect
Head-to-head
In vitro MI complex (457 nm) vs. in vivo CYP450 induction
Supports CYP450-dependent chemoprevention model studies
Acute inhibition contrasts with repeated-dose induction
Mechanism of Action Nitric Oxide TNF-α Modulation

Natural Product-Derived Scaffold Efficacy

The hepatoprotective effect of SY-640 in the Propionibacterium acnes and LPS-induced liver injury mouse model is strictly dependent on a repeated, multi-day oral dosing regimen. A single oral administration of 150 mg/kg was without effect, whereas the same dose administered once daily for 7 consecutive days significantly inhibited liver injury [1]. This contrasts with compounds like DDB, which can show acute protective effects against chemical insults [2].

Scaffold & Dosing Regimen
Class-level
Clausena lansium-derived; 7-day repeat dosing required
Dosing regimen essential for model-response reproducibility
Single dose ineffective in P. acnes/LPS model
Pharmacodynamics Dosing Regimen In Vivo Efficacy

SY-640: Key Research Applications


TNF-α/NO Axis in Liver Injury Models

SY-640 is the optimal tool compound for studies using BCG+LPS or Propionibacterium acnes/LPS models of immunological liver injury where TNF-α is a primary pathogenic driver. Its demonstrated ability to suppress TNF-α more effectively than both bicyclol and DDB makes it the preferred choice for validating TNF-α-dependent pathways in hepatocyte damage [1][2].

CYP450 and Procarcinogen Activation

For research programs aimed at dissecting the interplay between TNF-α and nitric oxide in liver immunopathology, SY-640 is an essential tool. Its unique dual action—suppressing TNF-α while enhancing protective NO production—provides a specific pharmacological intervention that cannot be replicated by SY-801 or standard hepatoprotectants, which generally suppress both mediators [1][2].

Natural Product-Inspired Lead Optimization

Due to its requirement for a 7-day repeated oral dosing regimen to achieve significant hepatoprotection, SY-640 is ideally suited for chronic or prophylactic intervention study designs in mouse models. It is not appropriate for acute, single-dose rescue experiments, a limitation that should guide protocol development and procurement planning [1].

Hepatoprotective Candidate Benchmarking

SY-640's demonstrated ability to inhibit the number of liver-infiltrating cells and attenuate the increased expression of leukocyte function-associated antigen-1 (LFA-1) makes it a valuable compound for investigating the cellular mechanisms of immune-mediated liver inflammation [1]. This provides a specific readout for studies focusing on T-lymphocyte and macrophage recruitment to the liver.

Application
Selection Property
Validation Focus
TNF-α/NO axis studies in immunological liver injury models
Dual cytokine modulation profile
Model-dependent TNF-α/NO endpoint review
CYP450 and procarcinogen activation studies
Biphasic CYP450 interaction
MI complex formation and enzyme activity endpoints
Natural product-inspired lead optimization
Clausena lansium-derived scaffold
Dosing regimen and model-response reproducibility
Hepatoprotective candidate benchmarking
Comparator assay-response context
Benchmarking against DDB in liver injury models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SY-640

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.